Acid Stability and Viscosity Retention vs. Sodium Alginate
At pH 2 to 3, propylene glycol alginate exhibited its highest viscosity and remained fully soluble, whereas sodium alginate precipitated completely and lost all thickening functionality [1]. Independent studies confirm that PGA viscosity remains nearly constant across the pH range of 2-10, with significant viscosity loss occurring only at pH ≥ 11 [2]. This acid stability is directly attributed to esterification of carboxyl groups, which prevents acid-catalyzed hydrolysis and protonation-induced precipitation that renders sodium alginate unusable in acidic food matrices such as yogurt, fruit juices, and carbonated beverages [1][3].
| Evidence Dimension | Viscosity and solubility at acidic pH |
|---|---|
| Target Compound Data | Maximum viscosity; fully soluble; stable viscosity across pH 2-10 |
| Comparator Or Baseline | Sodium alginate: precipitated; zero functional viscosity |
| Quantified Difference | PGA maintains thickening function at pH 2-3 where sodium alginate fails completely (precipitation) |
| Conditions | Aqueous solution; pH 2-3; room temperature |
Why This Matters
In acidic beverages and fermented dairy products, PGA is the only alginate-based thickener that remains functional; substituting sodium alginate results in phase separation and sedimentation, leading to product failure.
- [1] A.H.A International Co., Ltd. Analyze the effect factors of thickeners. Technical Newsletter, 2019. View Source
- [2] Qin, W.D.; Wang, Y.L. Study on viscosity properties of propylene glycol alginate. Food and Fermentation Industries, 1998, 24(6), 36-38. View Source
- [3] Jiejing Group. Propylene glycol alginate vs sodium alginate: Technical comparison. View Source
